molecular formula C21H22N2O4S2 B2920033 N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-51-6

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2920033
CAS No.: 895444-51-6
M. Wt: 430.54
InChI Key: YGJZXSISMSKPFP-UHFFFAOYSA-N
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Description

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-propoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

  • Introduction of the Tosyl Group: : The next step involves the introduction of the tosyl group to the thiazole ring. This can be achieved by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Formation of the Final Compound: : The final step involves the acylation of the thiazole intermediate with acetic anhydride to form this compound. This reaction is typically carried out in the presence of a base such as pyridine at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the tosyl group, leading to the formation of the corresponding amine.

  • Substitution: : The compound can undergo substitution reactions, particularly at the tosyl group. Nucleophiles such as amines or thiols can replace the tosyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at room temperature.

    Substitution: Amines, thiols; typically carried out in organic solvents such as dichloromethane or ethanol at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: New derivatives with substituted tosyl groups

Scientific Research Applications

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

  • Medicine: : The compound has shown promise as a potential therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.

  • Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can be compared with other thiazole derivatives, such as:

  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a similar structure but with a methoxy group instead of a propoxy group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.

  • N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has an ethoxy group instead of a propoxy group. The shorter alkyl chain can affect the compound’s solubility and interaction with molecular targets.

  • N-(4-(4-butoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a butoxy group instead of a propoxy group. The longer alkyl chain can influence the compound’s lipophilicity and biological activity.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZXSISMSKPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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